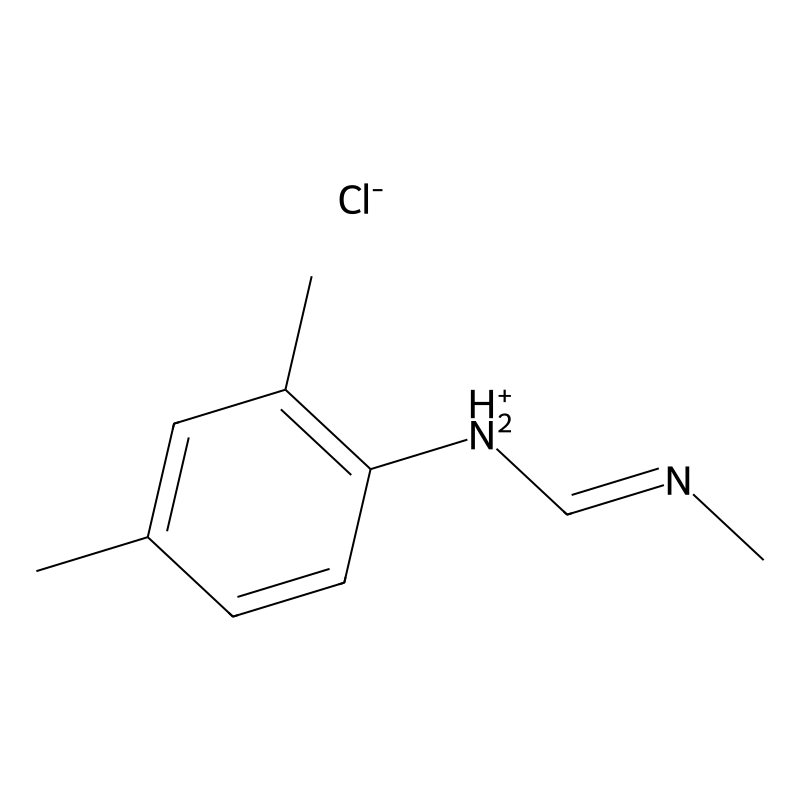

Semiamitraz hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

It is a semi-synthetic derivative of the naturally occurring acaricidal azadirachtin, extracted from the neem tree (Azadirachta indica). Semiamitraz hydrochloride acts by interfering with the molting process of crustacean parasites, ultimately leading to their death.

Mode of Action

Studies have shown that semiamitraz hydrochloride disrupts the molting process of crustaceans by affecting various physiological mechanisms, including:

- Inhibition of chitin synthesis: Chitin is a major component of the crustacean exoskeleton, and semiamitraz hydrochloride is thought to inhibit the enzymes responsible for chitin synthesis, preventing the formation of a new exoskeleton during molting.

- Disruption of calcium homeostasis: Semiamitraz hydrochloride may also disrupt calcium homeostasis in crustaceans, which is essential for proper muscle function and molting.

- Neurotoxic effects: Semiamitraz hydrochloride may also have neurotoxic effects on crustaceans, which can impair their movement and coordination.

Efficacy and Safety in Aquaculture

- The specific efficacy and safety of semiamitraz hydrochloride can vary depending on the fish species, parasite species, and environmental factors.

- Proper dosing and administration are crucial to ensure effectiveness and minimize the risk of adverse effects.

- Development of resistance among parasite populations is a potential concern, and responsible use practices are recommended to help prevent resistance.

Semiamitraz hydrochloride is a semi-synthetic compound derived from the naturally occurring acaricidal agent azadirachtin, which is extracted from the neem tree (Azadirachta indica). Its chemical formula is , and it has a molecular weight of approximately 198.693 g/mol. The compound is characterized by its role as an acaricide and insecticide, primarily used to control pests in agricultural settings. Semiamitraz hydrochloride acts by disrupting the molting process of crustacean parasites, leading to their eventual death .

Semiamitraz hydrochloride can be synthesized through a reaction between nicotine and hydrogen chloride, resulting in the formation of semiamitraz hydrochloride from its base form, semiamitraz . The general reaction can be represented as follows:

This reaction highlights the addition of hydrochloric acid to the base form, converting it into its hydrochloride salt.

Semiamitraz hydrochloride exhibits significant biological activity as an acaricide. It functions primarily as an agonist for octopamine receptors, which are crucial for the physiological processes in arthropods. By interfering with these receptors, semiamitraz hydrochloride disrupts normal physiological functions such as locomotion and feeding in target pests. Additionally, studies indicate that it causes skin irritation and is harmful if ingested .

The synthesis of semiamitraz hydrochloride typically involves several steps:

- Starting Material: The process begins with nicotine or similar compounds.

- Reaction with Hydrochloric Acid: The starting material is treated with hydrochloric acid to form semiamitraz hydrochloride.

- Purification: The product is purified through crystallization or other methods to obtain a high-purity compound suitable for use in agricultural applications.

Alternative synthetic routes may involve variations in starting materials or reaction conditions, but the core mechanism remains similar .

Semiamitraz hydrochloride finds various applications, particularly in agriculture:

- Acaricide: Used to control mite populations on crops.

- Insecticide: Effective against a range of insect pests.

- Research: Studied for its pharmacological properties and potential therapeutic uses.

Its effectiveness in disrupting the molting process makes it particularly valuable in managing crustacean pests in aquaculture and agriculture .

Research into the interactions of semiamitraz hydrochloride has revealed its potential effects on non-target organisms. While it primarily targets arthropods, there are concerns regarding its impact on beneficial insects and other wildlife. Its mechanism of action through octopamine receptors suggests that it may also affect non-target species that possess similar physiological pathways . Further studies are necessary to fully understand these interactions and assess environmental risks.

Semiamitraz hydrochloride shares structural and functional similarities with several other compounds in the formamidine class. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Amitraz | A broad-spectrum acaricide with additional insecticidal properties; used widely in veterinary medicine. | |

| Formamidine | A simpler structure that serves as a precursor for various derivatives; less specific in action compared to semiamitraz hydrochloride. | |

| N,N-Dimethylformamide | Primarily used as a solvent; lacks biological activity against pests. |

Semiamitraz hydrochloride stands out due to its specific action against crustaceans and its derived nature from azadirachtin, which enhances its efficacy as an acaricide while minimizing broader ecological impacts compared to more generalized pesticides like amitraz .

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant